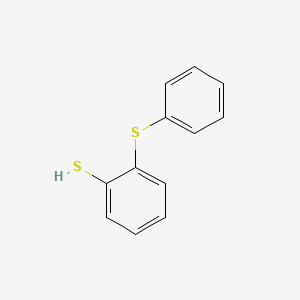
Benzenethiol, 2-(phenylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylthio)benzenethiol typically involves the halogenation of phenyl sulfide to obtain 4-halophenyl sulfide, followed by a sulfhydrylation reaction to produce 4-phenylthio-phenylthiolate. The final step involves acidification to yield 2-(phenylthio)benzenethiol .
Industrial Production Methods
The industrial production of 2-(phenylthio)benzenethiol follows similar synthetic routes but emphasizes green chemistry principles. This includes the efficient recycling of reaction materials, solvents, and water, minimizing environmental pollution .
化学反应分析
Types of Reactions
2-(phenylthio)benzenethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form thiolates.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or chlorine in the presence of a catalyst .
Major Products Formed
Oxidation: Disulfides.
Reduction: Thiolates.
Substitution: Halogenated benzene derivatives .
科学研究应用
2-(phenylthio)benzenethiol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organosulfur compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other industrial chemicals .
作用机制
The mechanism of action of 2-(phenylthio)benzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biomolecules, leading to potential biological effects. The phenylthio group can participate in π-π interactions and other non-covalent interactions, influencing the compound’s overall reactivity and binding properties .
相似化合物的比较
Similar Compounds
Thiophenol (Benzenethiol): The simplest aromatic thiol, with a single thiol group attached to a benzene ring
Diphenyl disulfide: Contains two phenyl groups connected by a disulfide bond.
Benzeneselenol: Similar to thiophenol but with a selenium atom replacing the sulfur atom.
Uniqueness
2-(phenylthio)benzenethiol is unique due to the presence of both a thiol group and a phenylthio group on the benzene ring.
属性
CAS 编号 |
53691-60-4 |
|---|---|
分子式 |
C12H10S2 |
分子量 |
218.3 g/mol |
IUPAC 名称 |
2-phenylsulfanylbenzenethiol |
InChI |
InChI=1S/C12H10S2/c13-11-8-4-5-9-12(11)14-10-6-2-1-3-7-10/h1-9,13H |
InChI 键 |
CGLLZUFSSPGFID-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















